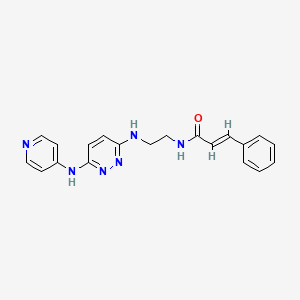

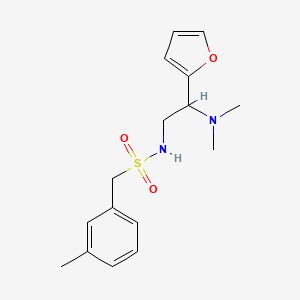

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide” can be confirmed using various methods such as FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide” include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and a pKa of 14.33±0.10 (Predicted) .Aplicaciones Científicas De Investigación

Antifungal and Insecticidal Activities

Cinnamamide derivatives, including structures similar to N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide, have been investigated for their potential in antifungal and insecticidal applications. A study by Xiao et al. (2011) found that these compounds exhibit significant fungicidal activities against plant pathogens and moderate nematicidal activities (Xiao et al., 2011).

Catalytic Activity in Chemical Reactions

The pyridazine scaffold, a component of the compound , has shown promise in catalytic activities. A study by Tamaki et al. (2016) demonstrated that pyridazines can serve as effective catalysts in certain chemical reactions, such as the acetylation of tertiary alcohols (Tamaki et al., 2016).

Synthesis of Imidazo[1,2-a]pyridines

Copper bromide-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes, a process related to the synthesis of compounds like N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide, has been shown to effectively produce 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. This finding by Bharate et al. (2015) highlights the compound's relevance in novel organic synthesis pathways (Bharate et al., 2015).

Antimicrobial Activity

Amido linked bis heterocycles, which are structurally related to N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide, have been synthesized and tested for antimicrobial activity. A study by Padmavathi et al. (2011) found that these compounds, particularly those with chlorosubstituted imidazolyl cinnamamide, exhibited strong antibacterial and antifungal activities (Padmavathi et al., 2011).

Synthesis of Cinnamic Acid

Research by Chiriac et al. (2005) into the synthesis of cinnamic acids, which are structurally related to the compound , revealed effective methods using aromatic aldehydes and aliphatic carboxylic acids, highlighting another potential application area (Chiriac et al., 2005).

Anticancer Potential

The compound's structural analogs have shown promise as anticancer agents. Zhou et al. (2008) reported the synthesis and biological evaluation of a compound that inhibits histone deacetylases, indicating potential applications in cancer treatment (Zhou et al., 2008).

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c27-20(9-6-16-4-2-1-3-5-16)23-15-14-22-18-7-8-19(26-25-18)24-17-10-12-21-13-11-17/h1-13H,14-15H2,(H,22,25)(H,23,27)(H,21,24,26)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLLKMHHIPCOT-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561182.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)

![8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2561186.png)

![(2-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2561188.png)

![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}azepane](/img/structure/B2561189.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)

![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)

![2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)